molecular formula C8H11BrN2S B1502747 4-Bromo-2-(piperidin-4-yl)thiazole CAS No. 1159815-51-6

4-Bromo-2-(piperidin-4-yl)thiazole

Cat. No.: B1502747
CAS No.: 1159815-51-6
M. Wt: 247.16 g/mol
InChI Key: ZBFMWLRBFKKZJC-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-4-yl)thiazole is a chemical compound with the molecular formula C8H11BrN2S. It is a brominated thiazole derivative that contains a piperidine ring, making it a unique and versatile compound in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(piperidin-4-yl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to engage in interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, the piperidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence neurotransmitter release and uptake, thereby modulating synaptic transmission and plasticity . In cancer cells, this compound has shown antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream gene expression and cellular responses . Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . Its degradation products may have distinct biological activities, which need to be considered when interpreting long-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-4-yl)thiazole typically involves the reaction of 2-aminothiazole with 4-bromopiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The compound can be purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(piperidin-4-yl)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Bromo-2-(piperidin-4-yl)thiazole has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemicals with unique properties.

Comparison with Similar Compounds

  • 4-Bromo-2-(piperidin-1-yl)benzaldehyde

  • 4-Bromocinnamic acid

  • Brominated dansyl derivatives

Properties

IUPAC Name

4-bromo-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFMWLRBFKKZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671776
Record name 4-(4-Bromo-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-51-6
Record name 4-(4-Bromo-2-thiazolyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1,3-thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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